

# An In-Depth Technical Guide to 4'-tert-Butyl-2',6'-dimethylacetophenone

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## Compound of Interest

Compound Name:	4'-tert-Butyl-2',6'-dimethylacetophenone
CAS No.:	2040-10-0
Cat. No.:	B1596179

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**Abstract:** This technical guide provides a comprehensive overview of **4'-tert-Butyl-2',6'-dimethylacetophenone**, a substituted aromatic ketone of significant interest in pharmaceutical development and materials science. This document details its fundamental physicochemical properties, outlines a robust laboratory-scale synthesis protocol, discusses its primary applications, and provides essential safety and handling information. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind its synthesis and use.

## Introduction

**4'-tert-Butyl-2',6'-dimethylacetophenone** (CAS No. 2040-10-0) is a polysubstituted aromatic ketone characterized by a sterically hindered acetophenone core. The strategic placement of two methyl groups ortho to the acetyl moiety, combined with a para-tert-butyl group, imparts unique chemical and physical properties. These features are leveraged in various scientific fields. In medicinal chemistry, it serves as a key intermediate in the synthesis of molecules targeting oxidative stress-related conditions due to its potential antioxidant and anti-inflammatory properties.[1][2] Furthermore, its structural characteristics make it a valuable

component in materials science, particularly as an organic photoinitiator in polymerization processes.[3] This guide serves as a technical resource, consolidating critical data and methodologies to support its application in advanced research and development.

## Physicochemical and Structural Properties

The identity and purity of **4'-tert-Butyl-2',6'-dimethylacetophenone** are defined by its specific molecular formula and weight. These core attributes, along with other critical physical data, are summarized below.

Table 1: Core Physicochemical Properties of **4'-tert-Butyl-2',6'-dimethylacetophenone**

Property	Value	Source(s)
IUPAC Name	1-(4-tert-butyl-2,6-dimethylphenyl)ethanone	[1][4]
CAS Number	2040-10-0	[5]
Molecular Formula	C <sub>14</sub> H <sub>20</sub> O	[3][5]
Molecular Weight	204.31 g/mol	[1][6]
Appearance	Off-white solid	[1]
Melting Point	47-49 °C	[1][3][6]
Boiling Point	150 °C @ 20 mmHg	[1][6]
Density	0.927 g/cm <sup>3</sup> (at 25 °C)	[1]
Solubility	Insoluble in water (4.209 mg/L est.)	[1]
InChI Key	JNHLHPMTMTYLCP-UHFFFAOYSA-N	[1][5]

The molecular architecture is fundamental to its reactivity and function. The diagram below illustrates the connectivity and spatial arrangement of the atoms.

Caption: Molecular structure of **4'-tert-Butyl-2',6'-dimethylacetophenone**.

## Synthesis and Purification Protocol

The synthesis of **4'-tert-Butyl-2',6'-dimethylacetophenone** is most effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct installation of an acetyl group onto the aromatic ring of the precursor, 1-tert-butyl-3,5-dimethylbenzene. The protocol described herein is a robust, self-validating procedure adapted from established methodologies for similar aromatic ketones.

### Causality of Experimental Design:

- **Anhydrous Conditions:** The Lewis acid catalyst, aluminum chloride ( $\text{AlCl}_3$ ), is extremely hygroscopic. Its reaction with water deactivates it and reduces reaction yield. Therefore, all glassware must be oven-dried, and anhydrous solvents and reagents must be used.
- **Temperature Control:** The initial formation of the acylium ion complex with  $\text{AlCl}_3$  is exothermic. Subsequent addition of the aromatic substrate must be performed at low temperatures (0-5 °C) to prevent uncontrolled side reactions, such as polysubstitution or rearrangement, and to ensure regioselectivity.
- **Stoichiometry:** A slight excess of the Lewis acid is used to ensure complete activation of the acetyl chloride and to complex with the ketone product, which would otherwise deactivate the catalyst.
- **Quenching:** The reaction is quenched by slowly adding the reaction mixture to ice-cold acid. This hydrolyzes the aluminum complexes in a controlled manner, decomposes any remaining reactive species, and facilitates the separation of the organic product from the inorganic salts.

## Detailed Step-by-Step Methodology

### Reactants:

- 1-tert-butyl-3,5-dimethylbenzene (CAS 98-19-1)
- Acetyl chloride ( $\text{CH}_3\text{COCl}$ )
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )

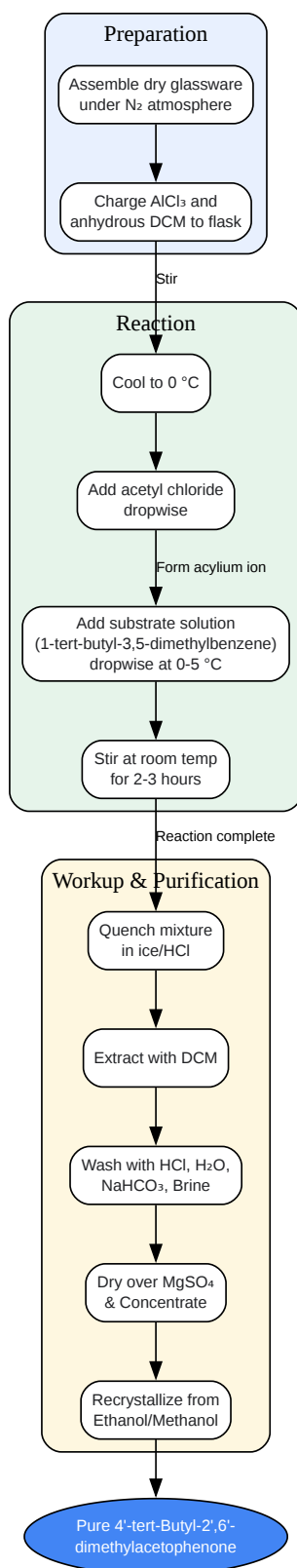
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (HCl), concentrated
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Protocol:

- **Apparatus Setup:** Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen.
- **Catalyst Suspension:** Charge the flask with anhydrous aluminum chloride (14.7 g, 0.11 mol). Add 80 mL of anhydrous dichloromethane via cannula. Begin stirring to create a suspension.
- **Acylium Ion Formation:** Cool the suspension to 0 °C using an ice-water bath. Add acetyl chloride (7.1 mL, 0.10 mol) to the dropping funnel and add it dropwise to the stirred AlCl<sub>3</sub> suspension over 20 minutes. Maintain the temperature below 5 °C.
- **Aromatic Substrate Addition:** In a separate dry flask, dissolve 1-tert-butyl-3,5-dimethylbenzene (16.2 g, 0.10 mol) in 20 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 45 minutes, ensuring the internal temperature remains between 0 °C and 5 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for another 2-3 hours. Monitor the reaction's progress by TLC (thin-layer chromatography).
- **Workup and Quenching:** Prepare a beaker containing 150 g of crushed ice and 30 mL of concentrated HCl. While stirring vigorously, slowly pour the reaction mixture into the ice-acid mixture. Caution: This is an exothermic process and will release HCl gas.

- **Extraction:** Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of water, 100 mL of saturated NaHCO<sub>3</sub> solution, and finally 100 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** The crude solid can be purified by recrystallization from methanol or ethanol to afford the final product as an off-white crystalline solid.

## Synthesis Workflow Diagram



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Caption: Experimental workflow for the synthesis of **4'-tert-Butyl-2',6'-dimethylacetophenone**.

## Key Applications in Research and Development

The unique substitution pattern of this molecule makes it a versatile platform for several applications.

- **Pharmaceutical Intermediate:** It is recognized as a building block in medicinal chemistry. Its structure is utilized in the synthesis of novel compounds with potential antioxidant and anti-inflammatory activities.[1][2] These are investigated for therapeutic applications in diseases linked to oxidative stress, such as neurodegenerative disorders and cardiovascular conditions.[2]
- **Photoinitiators in Polymer Science:** In the field of materials science, it functions as an organic photoinitiator.[3] Upon exposure to UV light, molecules of this type can generate reactive species that initiate polymerization reactions, making them crucial for UV-curable coatings, inks, and adhesives.
- **Fragrance Industry:** The compound is also listed as a fragrance ingredient, where its specific molecular structure contributes to a desirable scent profile, often described as woody and musky.[4][7]

## Analytical Characterization

To ensure the identity, purity, and quality of synthesized **4'-tert-Butyl-2',6'-dimethylacetophenone**, a suite of standard analytical techniques is employed.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.
- **Mass Spectrometry (MS):** This technique verifies the molecular weight of the compound (204.31 g/mol) and provides fragmentation patterns that serve as a structural fingerprint.[4][5]

- Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone is expected around 1680-1700  $\text{cm}^{-1}$ .<sup>[5]</sup>
- Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the final product and quantifying any residual starting materials or byproducts.

## Safety and Handling

As a laboratory chemical, **4'-tert-Butyl-2',6'-dimethylacetophenone** requires careful handling to minimize exposure and risk.

Table 2: GHS Hazard Information

Hazard Class	GHS Statement	Source(s)
Acute Toxicity, Oral	H301: Toxic if swallowed	[4]
Acute Toxicity, Dermal	H312: Harmful in contact with skin	[4]
Skin Irritation	H315: Causes skin irritation	
Eye Irritation	H320: Causes eye irritation	
Acute Toxicity, Inhalation	H332: Harmful if inhaled	
Specific Target Organ Toxicity	H335: May cause respiratory irritation	

### Recommended Precautions:

- Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

- Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.
- Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

## References

- National Institute of Standards and Technology (NIST). (n.d.). **4'-tert-Butyl-2',6'-dimethylacetophenone**. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- The Good Scents Company. (n.d.). 4'-tert-butyl-2',6'-dimethyl acetophenone. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information (NCBI). (n.d.). **4'-tert-Butyl-2',6'-dimethylacetophenone**. PubChem Compound Database. Retrieved from [\[Link\]](#)
- SIELC Technologies. (2018). **4'-tert-Butyl-2',6'-dimethylacetophenone**. Retrieved from [\[Link\]](#)
- ChemBK. (n.d.). 1-TERT-BUTYL-3,5-DIMETHYLBENZENE. Retrieved from [\[Link\]](#)

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## Sources

- 1. 1-tert-Butyl-3,5-dimethylbenzene | 98-19-1 [\[chemicalbook.com\]](#)
- 2. [sigmaaldrich.com](#) [\[sigmaaldrich.com\]](#)
- 3. 1-tert-butyl-3,5-dimethylbenzene [\[stenutz.eu\]](#)
- 4. Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl- [\[webbook.nist.gov\]](#)
- 5. [chembk.com](#) [\[chembk.com\]](#)
- 6. 1-tert-ブチル-3,5-ジメチルベンゼン 98% | Sigma-Aldrich [\[sigmaaldrich.com\]](#)

- [7. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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